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molecular formula C12H28O2Si B8238867 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 103202-59-1

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B8238867
M. Wt: 232.43 g/mol
InChI Key: ROMDTZBCCCGPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05707982

Procedure details

Using the procedure of Step A of Preparation 16, 8.12 g of sodium hydride at 50% in oil, 20 g of 1,6-hexane diol and 25.5 g of tertbutyl dimethyl chloro silane were reacted to obtain after chromatography, 20.7 g of the expected product.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[C:11]([Si:15]([CH3:18])([CH3:17])Cl)([CH3:14])([CH3:13])[CH3:12]>>[CH3:17][Si:15]([CH3:18])([C:11]([CH3:14])([CH3:13])[CH3:12])[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
8.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCO)O
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C[Si](OCCCCCCO)(C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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